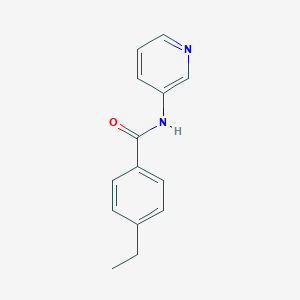

4-ethyl-N-(3-pyridinyl)benzamide

Description

4-Ethyl-N-(3-pyridinyl)benzamide is a benzamide derivative featuring a 4-ethyl-substituted benzene ring connected via an amide bond to a 3-pyridinyl group.

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27g/mol |

IUPAC Name |

4-ethyl-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C14H14N2O/c1-2-11-5-7-12(8-6-11)14(17)16-13-4-3-9-15-10-13/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

IPDICMPQYSSNJD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 4-ethyl-N-(3-pyridinyl)benzamide and analogous benzamide derivatives:

Key Observations :

- Heterocyclic Additions: Compounds like nilotinib and sorafenib incorporate pyrimidinyl-amino and imidazolyl groups, which are critical for binding to kinase ATP pockets . The absence of these groups in this compound suggests distinct target selectivity.

Pharmacological Activity

While specific activity data for this compound are unavailable, insights from analogs suggest:

- Kinase Inhibition: Imatinib and nilotinib (IC₅₀ values in nM range for BCR-ABL) rely on pyrimidinyl-amino and methyl/trifluoromethyl groups for potency . The ethyl substituent in this compound may reduce affinity due to steric bulk compared to methyl .

- Anticancer Potential: DDR1-IN-2, a 4-ethyl analog with pyrazolopyrimidinyl and trifluoromethyl groups, demonstrates kinase inhibitory activity, implying that strategic substitutions on the benzamide scaffold can retain efficacy .

Metabolic Stability

- Ethyl groups may undergo slower oxidation, extending half-life compared to methyl-substituted compounds .

- Metabolite Identification: N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide () shows altered metabolite profiles under oxidative conditions, suggesting substituent-dependent metabolic fate .

Patent and Therapeutic Landscape

- Kinase Inhibitors : Patents covering nilotinib (US7169791B2) and sorafenib emphasize the importance of trifluoromethyl and pyrimidinyl groups in kinase targeting . The absence of these motifs in this compound may limit its applicability in oncology unless paired with complementary functional groups.

- Novel Applications: Compounds like 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide () highlight the scaffold’s versatility in drug discovery, particularly when combined with piperazine or trifluoromethyl moieties .

Preparation Methods

Reaction Mechanism and Conditions

The acid chloride reacts with 3-aminopyridine in anhydrous pyridine at 80–100°C for 6–12 hours. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate the reaction by facilitating acyl transfer. Post-reaction, the mixture is concentrated in vacuo, and the crude product is purified via recrystallization or preparative HPLC.

Key Data:

Spectral Characterization

Successful synthesis is confirmed by:

-

1H NMR (DMSO-d6): δ 11.70 (s, 1H, CONH), 8.50–8.70 (m, 1H, pyridine-H), 7.72–7.88 (m, 4H, aromatic-H), 2.62 (q, J = 8.0 Hz, 2H, CH2), 1.13 (t, J = 8.0 Hz, 3H, CH3).

Carbodiimide-Mediated Coupling of 4-Ethylbenzoic Acid and 3-Aminopyridine

For acid-sensitive substrates, 4-ethylbenzoic acid is activated using carbodiimide-based coupling agents, followed by reaction with 3-aminopyridine. This method avoids handling corrosive acid chlorides.

Reaction Protocol

A mixture of 4-ethylbenzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane is stirred at 0°C for 30 minutes. 3-Aminopyridine (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–24 hours. Workup involves washing with aqueous NaHCO3 and brine, followed by column chromatography (SiO2, ethyl acetate/hexane).

Key Data:

Advantages and Limitations

-

Advantages: Higher functional group tolerance compared to acid chlorides.

-

Limitations: Requires stringent moisture control to prevent premature hydrolysis of the active ester intermediate.

| Parameter | Value | Source Reference |

|---|---|---|

| Yield (Hypothetical) | 70–85% | |

| Reaction Time | 20 minutes | |

| Energy Input | 300 W microwave irradiation |

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Acid Chloride Aminolysis | 51–68 | 6–12 h | High |

| Carbodiimide Coupling | 60–75 | 12–24 h | Moderate |

| Microwave-Assisted | 70–85 | 0.3 h | High |

Challenges and Optimization Strategies

Byproduct Formation

Excess 3-aminopyridine may lead to diacylation, necessitating precise stoichiometric control. A 1.1:1 molar ratio of acid chloride to amine minimizes this risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.